REACTION_CXSMILES
|
[CH2:1]([CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:2]=[CH2:3].P(Cl)(Cl)(Cl)=O.[Cl:20][C:21]([Cl:26])(Cl)[C:22](Cl)=[O:23]>CCOCC.[Cu].[Zn]>[Cl:20][C:21]1([Cl:26])[C:22](=[O:23])[CH2:3][CH:2]1[CH2:1][CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:4.5|
|
Name
|
|
Quantity
|
1.127 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.357 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
7A
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.084 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.771 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through CELITE®
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (80 g, EtOAc/hexane=0-50%)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
|
Smiles
|
ClC1(C(CC1=O)CC(C(=O)OCC)C(=O)OCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |